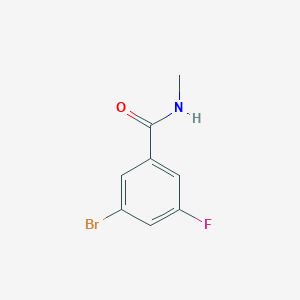

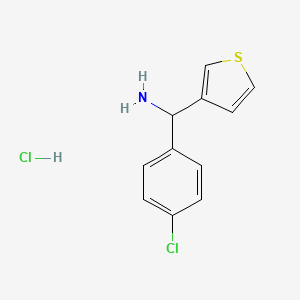

![molecular formula C9H12ClN3 B1463449 {8-甲基咪唑并[1,2-a]吡啶-2-基}甲胺二盐酸盐 CAS No. 1187931-82-3](/img/structure/B1463449.png)

{8-甲基咪唑并[1,2-a]吡啶-2-基}甲胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11N3.2ClH . It is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .

Molecular Structure Analysis

The InChI code for “{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is 1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 234.13 .科学研究应用

催化应用

- 具有 ONN 钳位配体的 Pd(II) 络合物:该化合物用于合成具有苯并咪唑、咪唑、苯并恶唑或吡啶的 Pd(II) 杂配位络合物,显示出优异的催化活性,特别是在铃木-宫浦反应中 (Shukla 等,2021)。

分子合成和表征

- 杂环席夫碱的合成和表征:参与合成具有抗惊厥活性的新型席夫碱,通过光谱分析得到证实 (Pandey & Srivastava,2011)。

- 2-氨基嘧啶衍生物的合成:用于合成 2-甲基咪唑并[1,2-a]吡啶-和喹啉取代的 2-氨基嘧啶衍生物,具有细胞毒活性和 CDK 抑制剂活性 (Vilchis-Reyes 等,2010)。

化学和生物活性

- 咪唑[1,2-a]吡啶作为抗溃疡剂:咪唑[1,2-a]吡啶的合成,可潜在地用作抗分泌和细胞保护抗溃疡剂 (Starrett 等,1989)。

- 咪唑[1,2-a]吡啶的抗菌活性:该化合物参与创造出表现出显着抗菌活性的咪唑并吡啶杂化物 (Althagafi & Abdel‐Latif,2021)。

光细胞毒性和成像应用

- 铁(III) 儿茶酚盐用于细胞成像:用于合成铁(III) 络合物,用于红光光细胞毒性和细胞成像,表明与 DNA 相互作用 (Basu 等,2014)。

光学性质和应用

- 镧系元素络合物的发光性质:该化合物构成镧系元素硝酸盐络合物中的配体的一部分,表现出在光学技术中具有潜在应用的发光性质 (Petoud 等,1997)。

安全和危害

The compound is classified as an eye irritant and skin irritant . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves the reaction of 2-methyl-1H-imidazo[4,5-b]pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-methyl-1H-imidazo[4,5-b]pyridine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1H-imidazo[4,5-b]pyridine with formaldehyde and ammonium chloride in a solvent such as ethanol to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanol.", "Step 2: Reduce {8-Methylimidazo[1,2-a]pyridin-2-yl}methanol with sodium borohydride in a solvent such as methanol to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine.", "Step 3: Quaternize {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine with hydrochloric acid to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride." ] } | |

CAS 编号 |

1187931-82-3 |

分子式 |

C9H12ClN3 |

分子量 |

197.66 g/mol |

IUPAC 名称 |

(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H11N3.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5,10H2,1H3;1H |

InChI 键 |

LPACPBXTFDBNIW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CN2C1=NC(=C2)CN.Cl.Cl |

规范 SMILES |

CC1=CC=CN2C1=NC(=C2)CN.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)

![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)

![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)

![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)